methyl (3R,4S)-4-phenylpiperidine-3-carboxylate
Description
Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate is a chiral piperidine derivative with a phenyl substituent at the 4-position and a methyl ester group at the 3-position. Its molecular formula is C₁₃H₁₇NO₂, and it has a molecular weight of 219.13 g/mol . The stereochemistry (3R,4S) is critical for its interactions in biological systems, as stereoisomers often exhibit divergent binding affinities and pharmacological profiles . This compound is of interest in medicinal chemistry due to the piperidine scaffold's prevalence in bioactive molecules, including analgesics, antivirals, and CNS-targeting drugs .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl (3R,4S)-4-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-9-14-8-7-11(12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1 |
InChI Key |
VYUIWLMJPDHWQQ-NEPJUHHUSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNCC[C@@H]1C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CNCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Conjugate Addition and Reductive Cyclization
One of the most established methods involves the conjugate addition of a cyanoacetic acid ester to a cinnamic acid ester, followed by reduction and cyclization to form the piperidine ring with the desired stereochemistry.
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Conjugate addition | Reaction of cyanoacetic acid ester with cinnamic acid ester in the presence of a base | Base (e.g., alkoxide), cyanoacetic acid ester, cinnamic acid ester |
| 2 | Reduction and cyclization | Simultaneous reduction and ring closure to form 4-arylpiperidine-3-carboxylate intermediate | Hydride reducing agents (e.g., lithium aluminium hydride), controlled temperature (0–50°C) |
| 3 | Purification and stereoselective resolution | Isolation of trans isomer (3R,4S) with high purity | Chromatography, crystallization |
This method yields a mixture of cis/trans isomers, but conditions are optimized to favor the trans isomer, which corresponds to the (3R,4S) stereochemistry preferred for biological activity.
Reduction of 4-Aryl-2-oxo-3-piperidine Carboxylates
An alternative and industrially scalable approach involves the reduction of 4-aryl-2-oxo-3-piperidine carboxylates using metal hydride reagents.
- The starting material is a compound bearing a single carbonyl group and a carboxylate group, facilitating milder reduction conditions.
- Preferred reducing agents include lithium aluminium hydride, sodium borohydride, sodium bis(2-methoxyethoxy)aluminium hydride, and borane complexes.
- Solvents such as toluene or tetrahydrofuran (THF) are used to avoid interference with reduction.
- Reaction temperatures are maintained between 0 and 50°C to ensure selective reduction without side reactions.
- This method minimizes the formation of des-fluoro impurities (less than 1-2.5%), which is critical for pharmaceutical applications.
Use of Aryl Grignard Reagents and Arecoline (Less Preferred)
Earlier methods involved the reaction of aryl Grignard reagents with arecoline to form intermediates that were subsequently cyclized. However, this approach is less favored due to:
- The irritant and expensive nature of arecoline.
- Side reactions leading to low yields and impurity formation.
- Difficulty in controlling stereochemistry.
Optimization Parameters
| Parameter | Typical Range/Condition | Effect on Synthesis |
|---|---|---|
| Solvent | Methanol, Toluene, THF | Influences solubility and reaction kinetics |
| Temperature | 0–100°C (preferably 0–50°C) | Controls reaction rate and stereoselectivity |
| Reducing Agent | Lithium aluminium hydride, Borane-THF | Determines reduction selectivity and impurity levels |
| Reaction Time | Several hours to overnight | Affects yield and purity |
| Stereoselective Resolution | Chromatographic or crystallization methods | Enhances enantiomeric purity |
Analytical and Characterization Techniques
Throughout the synthesis, the following analytical methods are employed to monitor reaction progress and confirm product identity and purity:
- Thin Layer Chromatography (TLC): For rapid monitoring of reaction completion.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm stereochemistry and molecular structure.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Mass Spectrometry (MS): For molecular weight confirmation.
- Chiral Chromatography: To assess enantiomeric excess and stereochemical purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Conjugate Addition + Reductive Cyclization | Cyanoacetic acid ester, cinnamic acid ester | Base, hydride reducing agents, 0–50°C | Good stereocontrol, scalable | Requires multi-step optimization |
| Reduction of 4-aryl-2-oxo-3-piperidine carboxylates | 4-aryl-2-oxo-3-piperidine carboxylates | Lithium aluminium hydride, THF/toluene, 0–50°C | Milder conditions, high purity | Requires access to specific intermediates |
| Aryl Grignard + Arecoline (less preferred) | Aryl Grignard reagent, arecoline | Standard Grignard reaction conditions | Early method, direct approach | Low yield, impurities, irritants |
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (3R,4S)-4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers: (3R,4R)- vs. (3R,4S)-Configurations
The (3R,4R)-stereoisomer of methyl 4-phenylpiperidine-3-carboxylate shares the same molecular formula (C₁₃H₁₇NO₂) but differs in spatial arrangement. Evidence from binding studies of similar piperidine derivatives (e.g., 4-HIL isomers) shows that stereochemistry dictates hydrogen bonding and salt bridge formation. For instance, (2S,3R,4R)-4-HIL forms distinct interactions with NADH compared to its (2S,3R,4S)-counterpart .
Substituent Variations on the Piperidine/Pyrrolidine Core
Methyl 5-(4-Methylphenyl)piperidine-3-carboxylate
- Molecular Formula: C₁₄H₁₉NO₂
- Molecular Weight : 233.31 g/mol
- Key Difference : The phenyl group is at the 5-position of the piperidine ring, and the phenyl ring has a methyl substituent.
- The methyl group on the phenyl ring could enhance lipophilicity, affecting membrane permeability .
(3R,4S)-Methyl 4-(4-Bromophenyl)pyrrolidine-3-carboxylate
- Molecular Formula: C₁₂H₁₄BrNO₂
- Molecular Weight : 284.15 g/mol
- Key Difference : A bromine atom replaces the phenyl hydrogen, and the core is a 5-membered pyrrolidine ring.
- Implications: The electron-withdrawing bromine may increase reactivity in electrophilic substitutions.
Ester Group Modifications
Ethyl (3R,4S)-1-Benzyl-3-Hydroxypiperidine-4-Carboxylate
- Molecular Formula: C₁₅H₂₁NO₃
- Molecular Weight : 263.33 g/mol
- Key Differences : Ethyl ester (vs. methyl), hydroxyl group at position 3, and a benzyl substituent.
- The benzyl group may enhance binding to aromatic receptors but could increase susceptibility to oxidative metabolism .
Fluorinated Derivatives
Methyl 3,3-Difluoropiperidine-4-Carboxylate Hydrochloride
- Molecular Formula: C₇H₁₁F₂NO₂·HCl
- Key Difference : Fluorine atoms at position 3 of the piperidine ring.
- This derivative is valuable in drug development for optimizing pharmacokinetic profiles .
Biological Activity
Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate is a chiral compound belonging to the piperidine class, characterized by its unique stereochemistry and functional groups. This article explores its biological activity, focusing on its interactions with various biological targets, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a methyl ester functional group and a phenyl substituent at the 4-position. The specific stereochemistry at positions 3 and 4 is crucial for its biological activity, influencing its interaction with receptors and enzymes.
| Property | Description |
|---|---|
| Molecular Formula | C13H17N O2 |
| Molecular Weight | 219.28 g/mol |
| Chirality | (3R,4S) |
| Functional Groups | Ester, Aromatic |
This compound exhibits biological activity primarily through its interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that compounds in this class can modulate receptor activity, potentially leading to therapeutic effects in neurological disorders.
- Neurotransmitter Modulation : The compound may influence dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.
- Enzyme Interaction : It has been shown to interact with various enzymes, altering their activity and affecting biochemical pathways essential for cellular processes.
Case Studies
- Analgesic Activity : In a study evaluating piperidine derivatives for analgesic properties, this compound demonstrated significant binding affinity to μ-opioid receptors, suggesting potential use as an analgesic agent .
- Antiviral Potential : Research has indicated that piperidine derivatives can inhibit viral proteases. This compound was evaluated for its inhibitory effects on the main protease of SARS-CoV-2. Although modest inhibition was observed, it highlights the potential for further optimization .
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate signaling pathways involved in cell growth and differentiation. For instance:
- Cell Proliferation Assays : The compound showed an ability to influence the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular responses to growth factors .
Therapeutic Applications
Based on its biological activity, this compound has potential applications in:
- Neurological Disorders : Due to its ability to modulate neurotransmitter systems.
- Pain Management : As a potential analgesic through interaction with opioid receptors.
- Antiviral Drug Development : As a lead compound for developing inhibitors targeting viral proteases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
